molecular formula C18H28O9 B1238060 Tuberonic acid glucoside CAS No. 120399-24-8

Tuberonic acid glucoside

Cat. No.: B1238060
CAS No.: 120399-24-8
M. Wt: 388.4 g/mol
InChI Key: JFDNMLUPLXZXGV-RKAGECJXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tuberonic acid glucoside typically involves the glucosylation of tuberonic acid. The process can be carried out using enzymatic or chemical methods. Enzymatic glucosylation often employs glucosyltransferases, which transfer glucose from a donor molecule to tuberonic acid under mild conditions. Chemical glucosylation, on the other hand, may involve the use of glycosyl donors such as trichloroacetimidates or thioglycosides in the presence of a catalyst like silver triflate .

Industrial Production Methods: Industrial production of this compound is less common due to its specific applications in research. large-scale synthesis can be achieved through biotechnological methods, including the use of genetically modified microorganisms that express the necessary enzymes for glucosylation .

Chemical Reactions Analysis

Types of Reactions: Tuberonic acid glucoside undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: Substitution reactions may involve the replacement of the glucoside moiety with other functional groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Tuberonic acid glucoside has a wide range of applications in scientific research:

Mechanism of Action

Tuberonic acid glucoside exerts its effects through the jasmonate signaling pathway. It is synthesized from jasmonic acid and acts as a signaling molecule that regulates various physiological processes in plants. The compound binds to specific receptors, triggering a cascade of molecular events that lead to changes in gene expression and subsequent physiological responses. Key molecular targets include transcription factors and enzymes involved in stress response and growth regulation .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific role in tuberization and its glucosylated structure, which distinguishes it from other jasmonates. Its ability to induce tuber formation in potatoes at low concentrations highlights its significance in plant physiology .

Properties

IUPAC Name

2-[(1R,2R)-3-oxo-2-[(Z)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypent-2-enyl]cyclopentyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O9/c19-9-13-15(23)16(24)17(25)18(27-13)26-7-3-1-2-4-11-10(8-14(21)22)5-6-12(11)20/h1-2,10-11,13,15-19,23-25H,3-9H2,(H,21,22)/b2-1-/t10-,11-,13-,15-,16+,17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFDNMLUPLXZXGV-RKAGECJXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C(C1CC(=O)O)CC=CCCOC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)[C@@H]([C@H]1CC(=O)O)C/C=C\CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50415084
Record name Tuberonic acid glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120399-24-8
Record name 12-O-β-D-Glucopyranosyloxyjasmonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120399-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tuberonic acid glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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